ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate

Lipophilicity Drug-likeness Permeability

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate (CAS 1249221-11-1) is a 1,2,4-triazole derivative bearing a cyano substituent at the 3-position and an ethyl acetate side chain at N-1. With a molecular formula of C₇H₈N₄O₂ and a molecular weight of 180.16 g/mol, it belongs to the broader class of cyano-substituted 1,2,4-triazoles, which are recognized for their utility as versatile synthetic intermediates and, in the case of the parent 3-cyano-1,2,4-triazole scaffold, for inhibitory effects on cathepsin K.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 1249221-11-1
Cat. No. B1527201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate
CAS1249221-11-1
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=NC(=N1)C#N
InChIInChI=1S/C7H8N4O2/c1-2-13-7(12)4-11-5-9-6(3-8)10-11/h5H,2,4H2,1H3
InChIKeyXOJPMYICABHJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate (CAS 1249221-11-1): Physicochemical Identity and Class Membership


Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate (CAS 1249221-11-1) is a 1,2,4-triazole derivative bearing a cyano substituent at the 3-position and an ethyl acetate side chain at N-1 [1]. With a molecular formula of C₇H₈N₄O₂ and a molecular weight of 180.16 g/mol, it belongs to the broader class of cyano-substituted 1,2,4-triazoles, which are recognized for their utility as versatile synthetic intermediates and, in the case of the parent 3-cyano-1,2,4-triazole scaffold, for inhibitory effects on cathepsin K [2]. The compound is commercially available at a typical purity of 95% from multiple suppliers [1].

Why Generic Substitution Fails for Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate: Physicochemical Divergence Among Cyano-Triazole Acetate Analogs


Substituting ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate with its closest structural analogs—the methyl ester (CAS 1193387-75-5) or the carboxylic acid (CAS 1247628-40-5)—is not straightforward due to significant differences in computed lipophilicity and hydrogen bond donor capacity [1][2][3]. These properties directly impact solubility, passive membrane permeability, and the compound's suitability as a prodrug or synthetic intermediate in medicinal chemistry campaigns, making empirical interchange risky without explicit comparative performance data [4].

Quantitative Differentiation Evidence for Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate Versus Closest Analogs


Computed Lipophilicity (LogP/LogD): Ethyl Ester Offers Intermediate Lipophilicity Versus the More Hydrophilic Methyl Ester and Carboxylic Acid

The computed partition coefficient (JChem LogP) for ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is 0.155, while the corresponding methyl ester (CAS 1193387-75-5) is significantly more hydrophilic with a LogP of -1.149, and the carboxylic acid analog (CAS 1247628-40-5) is the most hydrophilic at -1.509 [1][2][3]. The ethyl ester's LogD (pH 5.5 and 7.4) remains constant at 0.155, indicating that its lipophilicity is unaffected by physiological pH, in contrast to the ionizable carboxylic acid [1]. This intermediate lipophilicity positions the ethyl ester as a balanced candidate for applications requiring both aqueous solubility and membrane permeability.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Ethyl Ester Lacks a Donor, Unlike the Carboxylic Acid Analog, Affecting Permeability and Solubility Profiles

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate has zero hydrogen bond donors (HBD), whereas 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid (CAS 1247628-40-5) possesses one HBD from the carboxylic acid moiety [1][2]. Both compounds share four hydrogen bond acceptors (HBA). According to Lipinski's Rule of Five, an increase in HBD count is generally associated with reduced passive membrane permeability [3]. The absence of a donor in the ethyl ester may confer superior permeability characteristics compared to the acid, making it a preferred choice in cellular assays where passive diffusion is critical.

Hydrogen Bonding Permeability Drug-likeness

Documented Synthetic Utility as a Key Intermediate in the Preparation of Dihydropyrimidine HBV Inhibitors

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate has been explicitly employed as a reactant in the synthesis of dihydropyrimidine compounds claimed for the treatment and prevention of Hepatitis B Virus (HBV) infection, as described in patent US20150152096A1 and its Chinese counterpart CN103664897B [1]. The synthetic route involves conversion of the ethyl ester to the corresponding carbamimidoyl derivative, a transformation that is specifically documented for this ethyl ester [1]. By contrast, the methyl ester (CAS 1193387-75-5) and the carboxylic acid (CAS 1247628-40-5) are not cited in the context of this particular HBV inhibitor chemotype within the available patent literature, suggesting a degree of synthetic pathway specificity for the ethyl ester.

Synthetic Intermediate HBV Inhibitor Medicinal Chemistry

Compliance with Lipinski's Rule of Five: Ethyl Ester Satisfies All Criteria, Supporting its Drug-Likeness Profile

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate satisfies all four of Lipinski's Rule of Five criteria: molecular weight (180.16 g/mol) < 500, LogP (0.155) ≤ 5, hydrogen bond donors (0) < 5, and hydrogen bond acceptors (4) < 10 [1][2]. The carboxylic acid analog (MW 152.11, LogP -1.509, HBD 1, HBA 4) also complies with Lipinski's rules, but the ethyl ester's higher LogP and zero HBD count place it in a more favorable region of physicochemical space for oral bioavailability according to the rule's guidelines [2][3]. The methyl ester (MW 166.14, LogP -1.149, HBD 0, HBA 4) similarly complies but is more hydrophilic than the ethyl ester [4].

Drug-likeness Lipinski Rule ADME

Limitations and Gaps in Direct Comparative Evidence

A systematic search of the available literature (patents, vendor datasheets, and primary research articles) reveals a notable absence of direct head-to-head experimental comparisons between ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate and its methyl ester or carboxylic acid analogs in biological assays, stability studies, or in vivo models [1]. The differentiation claims presented above rely primarily on computed physicochemical properties and patent-specific synthetic utility, which, while informative for procurement decisions, do not constitute direct experimental proof of superiority in a biological or pharmacological context. Users requiring explicit comparative biological activity data (e.g., IC50, EC50, metabolic stability) for selection should be aware that such data are currently not publicly available for this compound .

Evidence Gap Data Availability Procurement Risk

Optimal Application Scenarios for Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Projects Targeting Hepatitis B Virus (HBV) Requiring a Validated Synthetic Intermediate

Given its explicit use as a reactant in the synthesis of dihydropyrimidine HBV inhibitors described in patent US20150152096A1, researchers pursuing this specific chemotype should prioritize the ethyl ester to align with the published synthetic route, thereby reducing the risk of synthetic failure that could arise from substituting the methyl ester or carboxylic acid [1].

Prodrug Design or Permeability-Sensitive Assays Favoring Intermediate Lipophilicity and Zero HBD

In cell-based assays where passive membrane permeability is critical, the ethyl ester's intermediate LogP (0.155) and lack of hydrogen bond donors offer a theoretical advantage over the more hydrophilic methyl ester (LogP -1.149) and the HBD-bearing carboxylic acid (LogP -1.509, HBD 1), positioning it as a preferred scaffold for permeability-limited targets [2][3].

Lead Optimization Campaigns Requiring Balanced Physicochemical Profiles for Oral Bioavailability

The ethyl ester complies fully with Lipinski's Rule of Five and exhibits a balanced LogP/LogD profile, making it a suitable starting point for lead optimization programs focused on oral drug candidates, where extreme hydrophilicity (as seen with the acid and methyl ester) could compromise absorption [2][4].

Situations Where Experimental Head-to-Head Data Are Mandatory

Given the current absence of published direct comparative biological or stability data between the ethyl ester and its analogs, projects that require experimentally validated differentiation should commission custom head-to-head studies. The existing computed property and patent evidence can guide the design of such studies but cannot substitute for direct experimental confirmation .

Quote Request

Request a Quote for ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.